molecular formula C25H25N5O2S B6564267 N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 946220-74-2

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No. B6564267
CAS RN: 946220-74-2
M. Wt: 459.6 g/mol
InChI Key: PBEHEYWZVKKZFW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, an amine group, and a sulfonamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrimidine ring and the phenyl ring could contribute to the compound’s aromaticity, while the amine and sulfonamide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions of this compound could be diverse due to its functional groups. The amine group could act as a nucleophile in substitution reactions, while the sulfonamide group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .

Scientific Research Applications

Fluorescent Labeling and Imaging

The compound’s structure includes a dimethylamino group, which can be exploited for fluorescent labeling. Researchers use it as a succinimidyl ester reagent to label proteins or peptides through their amino groups. By forming stable peptide bonds, it allows for precise tagging and visualization of biological molecules. Its fluorescent properties (absorbing light at around 428 nm and emitting at 453 nm) make it an ideal long-wavelength quencher .

Optical Nonlinear Materials

In recent years, scientists have explored organic nonlinear optical (ONLO) materials for various photonic applications. This compound could find use in optical switching, optical imaging, 3D memory, and optical limiting. Its unique structure may contribute to enhancing nonlinear optical effects, making it valuable in these emerging technologies .

Drug Delivery Systems

The sulfonamide group in this compound offers potential for drug delivery applications. Researchers can modify its structure to create prodrugs or conjugates that selectively release therapeutic agents at specific sites. The combination of sulfonamide and aromatic moieties could enhance drug stability and targeting .

Photodynamic Therapy (PDT)

Given its aromatic and photoactive components, this compound might be explored for PDT. PDT involves using light-activated compounds to selectively destroy cancer cells. By attaching this compound to a photosensitizer, researchers could develop targeted therapies for cancer treatment .

Supramolecular Chemistry

The rigid acenaphthylene core and sulfonamide group make this compound interesting for supramolecular chemistry. It could participate in host-guest interactions, self-assembly, or coordination chemistry. Researchers might explore its potential as a building block for functional materials or molecular recognition systems .

Sensors and Detection

The presence of the dimethylamino group suggests potential sensor applications. Researchers could design selective sensors based on its interaction with specific analytes. Whether for environmental monitoring, biological assays, or chemical detection, this compound’s properties warrant investigation .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s a drug, it could interact with biological targets through its functional groups. For example, sulfonamides are often used as antibiotics that inhibit bacterial enzymes .

Future Directions

The future research directions for this compound could be vast. It could be studied for potential medicinal properties, or its chemical reactivity could be explored further. It could also be used as a building block for synthesizing other complex organic molecules .

properties

IUPAC Name

N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2S/c1-16-15-23(30(2)3)28-25(26-16)27-19-9-11-20(12-10-19)29-33(31,32)22-14-8-18-6-4-5-17-7-13-21(22)24(17)18/h4-6,8-12,14-15,29H,7,13H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEHEYWZVKKZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

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